molecular formula C13H11N3O3 B3842899 3-nitro-N'-phenylbenzohydrazide CAS No. 7497-14-5

3-nitro-N'-phenylbenzohydrazide

Cat. No.: B3842899
CAS No.: 7497-14-5
M. Wt: 257.24 g/mol
InChI Key: WILBZGLRFYVNSQ-UHFFFAOYSA-N
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Description

3-Nitro-N'-phenylbenzohydrazide is a benzohydrazide derivative characterized by a nitro group at the 3-position of the benzoyl ring and a phenyl group attached to the hydrazide nitrogen. This compound belongs to a class of hydrazide derivatives with demonstrated applications in medicinal chemistry, corrosion inhibition, and materials science. Structurally, its reactivity and biological activity are influenced by the electron-withdrawing nitro group and the aromatic phenyl substituent, which enhance its ability to form hydrogen bonds and hydrophobic interactions .

Properties

IUPAC Name

3-nitro-N'-phenylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-13(15-14-11-6-2-1-3-7-11)10-5-4-8-12(9-10)16(18)19/h1-9,14H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILBZGLRFYVNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397675
Record name 3-nitro-N'-phenylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7497-14-5
Record name NSC405030
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405030
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-nitro-N'-phenylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-N’-phenylbenzohydrazide typically involves the reaction of 3-nitrobenzoic acid with phenylhydrazine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The general reaction scheme is as follows:

3-nitrobenzoic acid+phenylhydrazine3-nitro-N’-phenylbenzohydrazide+water\text{3-nitrobenzoic acid} + \text{phenylhydrazine} \rightarrow \text{3-nitro-N'-phenylbenzohydrazide} + \text{water} 3-nitrobenzoic acid+phenylhydrazine→3-nitro-N’-phenylbenzohydrazide+water

The reaction is usually performed at elevated temperatures to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods: While specific industrial production methods for 3-nitro-N’-phenylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 3-nitro-N’-phenylbenzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Condensation: The hydrazide moiety can react with carbonyl compounds to form hydrazones and hydrazides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (e.g., chlorine, bromine) for halogenation.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Major Products:

    Reduction: 3-amino-N’-phenylbenzohydrazide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Condensation: Hydrazones and hydrazides.

Scientific Research Applications

3-nitro-N’-phenylbenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent. Its derivatives have shown promising biological activities.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of corrosion inhibitors and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-nitro-N’-phenylbenzohydrazide depends on its specific application. In biological systems, its activity is often related to its ability to interact with cellular components, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins and DNA, leading to antimicrobial or anticancer effects. The phenyl group can enhance the compound’s ability to penetrate cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₃H₁₁N₃O₃ (inferred from related compounds in ).
  • Functional Groups: Nitro (-NO₂), benzoyl carbonyl (C=O), and hydrazide (-NH-NH-) groups.
  • Synthesis: Typically synthesized via condensation reactions between nitro-substituted benzoyl chlorides and phenyl hydrazines in solvents like tetrahydrofuran (THF) or ethanol .

Comparison with Structurally Similar Compounds

3-Nitro-N'-[(Pyridin-4-yl)carbonyl]benzohydrazide

This derivative replaces the phenyl group with a pyridin-4-yl carbonyl moiety, significantly altering its biological and physicochemical properties.

Property 3-Nitro-N'-Phenylbenzohydrazide 3-Nitro-N'-[(Pyridin-4-yl)carbonyl]benzohydrazide
Molecular Weight ~285.25 g/mol (estimated) 286.07 g/mol
Binding Affinity (InhA) Not reported -9.18 kcal/mol
Toxicity (Cramer Class) Class III (High) Class III (High)
Antitubercular Activity Moderate (inferred) Superior to isoniazid (binding affinity: -7.10 kcal/mol)

Key Findings :

  • The pyridin-4-yl variant exhibits stronger binding to Mycobacterium tuberculosis InhA (enoyl-ACP reductase), a target for tuberculosis drugs, due to its additional hydrogen-bonding interactions with Tyr 158 and hydrophobic contacts with 10 amino acid residues .
  • Both compounds share high toxicity (Cramer Class III), attributed to the genotoxic hydrazide group .

N'-Phenylbenzohydrazide Metal Complexes

N'-Phenylbenzohydrazide forms stable complexes with transition metals (e.g., Mn(II), Co(II)), enhancing its corrosion inhibition properties in industrial settings.

Property This compound Mn(II)/Co(II) Complexes of N'-Phenylbenzohydrazide
Inhibition Efficiency Not studied 85–92% (anodic-type inhibitors)
Quantum Parameters N/A High correlation with ELUMO, EHOMO, and EGap values
Applications Medicinal chemistry Corrosion inhibition in oilfield produced water

Key Findings :

  • Metal complexes of N'-phenylbenzohydrazide exhibit superior corrosion inhibition compared to the parent ligand due to enhanced electron donation from metal centers to steel surfaces .

2-Amino-5-Bromo-N'-Phenylbenzohydrazide

This derivative features an amino and bromo substitution on the benzoyl ring, altering its electronic profile and antileishmanial activity.

Property This compound 2-Amino-5-Bromo-N'-Phenylbenzohydrazide
Molecular Weight ~285.25 g/mol 305.18 g/mol
Bioactivity Antitubercular (potential) Antileishmanial (IC₅₀: 12–18 µM)
Synthesis Yield ~59% (analogous synthesis) 55%

Key Findings :

  • The amino and bromo groups in 2-amino-5-bromo-N'-phenylbenzohydrazide enhance its antileishmanial efficacy by promoting interactions with parasitic enzymes .

Structural-Activity Relationship (SAR) Insights

  • Nitro Group : Enhances electron-withdrawing effects, improving binding to biological targets (e.g., InhA) but increasing toxicity .
  • Aromatic Substitutions: Pyridinyl groups improve hydrogen bonding (e.g., with Tyr 158 in InhA), while bromo/amino groups modulate solubility and target specificity .
  • Metal Chelation : Transition metal complexes (e.g., Fe(III), Co(II)) enhance stability and functional applications, such as corrosion inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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